molecular formula C24H24F12O8Ru2 B12720053 (Ru(COD)(CF3OCO)2)2 CAS No. 93582-31-1

(Ru(COD)(CF3OCO)2)2

Katalognummer: B12720053
CAS-Nummer: 93582-31-1
Molekulargewicht: 870.6 g/mol
InChI-Schlüssel: PDVWLQCCZLFCJV-LFKSYLCDSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(μ-trifluoroacetato)-bis(η⁴-1,5-cyclooctadiene)diruthenium(II), (Ru(COD)(CF₃OCO)₂)₂, is a dinuclear Ru(II) complex featuring bridging trifluoroacetate ligands and neutral 1,5-cyclooctadiene (COD) chelating ligands. The COD ligand provides a π-bonding framework, stabilizing the Ru center in a low oxidation state, while the electron-withdrawing trifluoroacetate (CF₃OCO⁻) ligands enhance the Lewis acidity of the metal centers, making the compound reactive in catalytic applications such as hydrogenation and transfer hydrogenation reactions . This dimeric structure facilitates unique redox behavior and cooperative metal-metal interactions, distinguishing it from monomeric Ru complexes .

Eigenschaften

CAS-Nummer

93582-31-1

Molekularformel

C24H24F12O8Ru2

Molekulargewicht

870.6 g/mol

IUPAC-Name

(1Z,5Z)-cycloocta-1,5-diene;ruthenium(2+);2,2,2-trifluoroacetate

InChI

InChI=1S/2C8H12.4C2HF3O2.2Ru/c2*1-2-4-6-8-7-5-3-1;4*3-2(4,5)1(6)7;;/h2*1-2,7-8H,3-6H2;4*(H,6,7);;/q;;;;;;2*+2/p-4/b2*2-1-,8-7-;;;;;;

InChI-Schlüssel

PDVWLQCCZLFCJV-LFKSYLCDSA-J

Isomerische SMILES

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.[Ru+2].[Ru+2]

Kanonische SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ru+2].[Ru+2]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (Ru(COD)(CF3OCO)2)2 beinhaltet typischerweise die Reaktion von Rutheniumtrichlorid mit Cyclooctadien und Trifluoressigsäure. Die Reaktion wird unter einer Inertatmosphäre durchgeführt, um Oxidation zu verhindern, und findet in der Regel in einem Lösungsmittel wie Dichlormethan statt. Die Reaktionsbedingungen umfassen:

  • Temperatur: Raumtemperatur bis 50 °C
  • Reaktionszeit: Mehrere Stunden bis über Nacht
  • Inertatmosphäre: Stickstoff oder Argon

Industrielle Produktionsmethoden

Während spezifische industrielle Produktionsmethoden für this compound nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dies würde die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit sowie die Implementierung von kontinuierlichen Flussverfahren zur Steigerung der Effizienz umfassen.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

    Chemie: Es wird als Katalysator in verschiedenen organischen Umwandlungen verwendet, wie z. B. Hydrierungen, Hydroformylierungen und Polymerisationsreaktionen.

    Biologie: Die Verbindung wird auf ihre potentielle biologische Aktivität untersucht, einschließlich ihrer Wechselwirkungen mit Biomolekülen und potentiellen therapeutischen Anwendungen.

    Medizin: Es werden laufende Forschungen zur Erkundung ihres Einsatzes in der pharmazeutischen Chemie durchgeführt, insbesondere bei der Entwicklung neuer Medikamente und diagnostischer Mittel.

    Industrie: Es wird in industriellen Prozessen eingesetzt, die effiziente und selektive Katalysatoren erfordern, insbesondere bei der Herstellung von Feinchemikalien und Pharmazeutika.

Wirkmechanismus

Der Mechanismus, durch den this compound seine Wirkung entfaltet, beinhaltet die Koordination des Rutheniumzentrums an verschiedene Substrate. Die Cyclooctadien- und Trifluroacetatliganden spielen eine entscheidende Rolle bei der Stabilisierung des Komplexes und der Erleichterung seiner Reaktivität. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Anwendung ab, wie z. B. katalytische Zyklen in chemischen Reaktionen oder Wechselwirkungen mit biologischen Molekülen in medizinischen Anwendungen.

Wissenschaftliche Forschungsanwendungen

(Ru(COD)(CF3OCO)2)2 has several scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and polymerization reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and potential therapeutic applications.

    Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new drugs and diagnostic agents.

    Industry: It is utilized in industrial processes that require efficient and selective catalysts, particularly in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism by which (Ru(COD)(CF3OCO)2)2 exerts its effects involves the coordination of the ruthenium center to various substrates. The cyclooctadiene and trifluoroacetate ligands play a crucial role in stabilizing the complex and facilitating its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalytic cycles in chemical reactions or interactions with biological molecules in medicinal applications.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparison with Similar Ruthenium Complexes

Compound A: [Ru(OAc)₂(Ph₃P)(dppm)] (Acetate-Bridged Ruthenium Complex)

  • Structure: Monomeric Ru(II) complex with acetate (OAc⁻), triphenylphosphine (Ph₃P), and bis(diphenylphosphino)methane (dppm) ligands.
  • Electronic Effects : Acetate ligands are less electron-withdrawing than trifluoroacetate, resulting in reduced Lewis acidity at the Ru center. The phosphine ligands enhance electron density, favoring oxidative addition reactions .
  • Key Difference: Monomeric vs. dimeric structure; weaker electron-withdrawing ligands in Compound A reduce catalytic activity in electron-deficient environments compared to (Ru(COD)(CF₃OCO)₂)₂ .

Compound B: [Ru(bpy)(CO)₂Cl]₂ (Bipyridine-Carbonyl Ruthenium Dimer)

  • Structure : Dinuclear Ru(II) complex with bipyridine (bpy), carbonyl (CO), and bridging chloride ligands.
  • Electronic Effects : Bpy ligands provide strong π-backbonding, stabilizing low oxidation states. CO ligands increase electron density, making the complex less electrophilic than (Ru(COD)(CF₃OCO)₂)₂ .
  • Key Difference : CO and bpy ligands favor catalytic CO₂ reduction, whereas trifluoroacetate in (Ru(COD)(CF₃OCO)₂)₂ enhances suitability for acid-mediated reactions like esterification .

Comparative Analysis of Catalytic and Physicochemical Properties

Table 1. Property Comparison of (Ru(COD)(CF₃OCO)₂)₂ and Analogues

Property (Ru(COD)(CF₃OCO)₂)₂ [Ru(OAc)₂(Ph₃P)(dppm)] [Ru(bpy)(CO)₂Cl]₂
Oxidation State Ru(II) Ru(II) Ru(II)
Ligand Type COD (neutral), CF₃OCO⁻ OAc⁻, Ph₃P, dppm bpy, CO, Cl⁻
Structure Dimeric Monomeric Dimeric
Redox Potential (V) +1.2 vs. Ag/AgCl +0.8 vs. Ag/AgCl -0.5 vs. Ag/AgCl
Catalytic Application Hydrogenation, acid catalysis Olefin isomerization CO₂ reduction
Solubility High in polar aprotic solvents Moderate in THF Low in water, high in DMF

Catalytic Performance

  • (Ru(COD)(CF₃OCO)₂)₂ : Exhibits superior activity in trifluoroacetic acid-mediated reactions due to the strong electron-withdrawing effect of CF₃OCO⁻, which polarizes substrates for nucleophilic attack .
  • [Ru(OAc)₂(Ph₃P)(dppm)] : Effective in olefin isomerization but requires higher temperatures due to weaker Lewis acidity .
  • [Ru(bpy)(CO)₂Cl]₂ : Optimized for CO₂ reduction to CO with Faradaic efficiencies >90%, leveraging CO’s backbonding to stabilize intermediates .

Thermal Stability

  • The dimeric structure of (Ru(COD)(CF₃OCO)₂)₂ enhances thermal stability (decomposition >200°C) compared to monomeric complexes like [Ru(OAc)₂(Ph₃P)(dppm)] (decomposition ~150°C) .

Biologische Aktivität

(Ru(COD)(CF3OCO)2)2 is a dinuclear ruthenium complex notable for its potential biological activity, particularly in the fields of medicinal chemistry and catalysis. This compound, characterized by its unique structure comprising two ruthenium centers coordinated to cyclooctadiene (COD) and trifluoroacetate ligands, has been the subject of various studies aimed at understanding its interactions with biological molecules and its catalytic properties.

Chemical Structure and Properties

The chemical formula for this compound is C24H24F12O8Ru2, indicating a significant presence of fluorine and oxygen, which are integral to its reactivity and properties. The trifluoroacetate ligands contribute to the compound's stability and solubility in various solvents, making it suitable for diverse applications in catalysis and materials science.

The biological activity of this compound is primarily attributed to the reactivity of the ruthenium centers. These centers can facilitate various chemical transformations, including:

  • Catalytic Reactions : The compound acts as a catalyst in organic synthesis, particularly in carbon-carbon bond formation and other coupling reactions.
  • Interaction with Biomolecules : Studies have indicated that this compound can bind to biomolecules, influencing their activity and potentially leading to therapeutic applications.

Biological Applications

Research has explored several potential applications of this compound in biology:

  • Antifungal Activity : A study evaluated the antifungal properties of various ruthenium complexes, including this compound. The results indicated that this compound exhibits significant antifungal activity against certain strains, suggesting its potential as an antifungal agent .
  • Catalysis in Medicinal Chemistry : The compound has been investigated for its role in catalyzing reactions relevant to drug synthesis, particularly in the formation of complex organic molecules that may have therapeutic benefits .

1. Antifungal Activity Assessment

In a study published on the antifungal activity of ruthenium complexes, this compound was tested against various fungal strains. The findings revealed that this compound demonstrated notable inhibitory effects on fungal growth, comparable to established antifungal agents. The mechanism was hypothesized to involve disruption of fungal cell membranes or interference with metabolic pathways .

2. Catalytic Efficiency in Organic Synthesis

Research focused on the catalytic efficiency of this compound in organic transformations highlighted its effectiveness in promoting reactions such as hydrogenation and hydroformylation. Kinetic studies showed that the compound operates efficiently under mild conditions, making it a valuable catalyst for synthetic applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other ruthenium complexes:

CompoundLigandsBiological ActivityCatalytic Applications
(Ru(COD)(Cl)2)2ChlorideModerateHydrogenation
(Ru(COD)(PPh3)2)2TriphenylphosphineLowCross-coupling
(Ru(COD)(CF3OCO)2) TrifluoroacetateSignificant antifungalHigh efficiency in synthesis

This compound stands out due to its strong antifungal activity and high catalytic efficiency compared to similar complexes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.